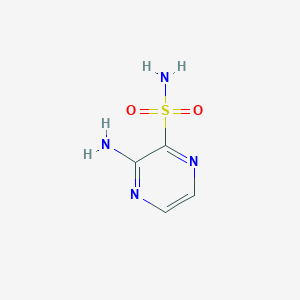
3-Aminopyrazine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H6N4O2S It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a sulfonamide group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-sulfonamide typically involves the sulfonylation of 3-aminopyrazine. This process can be achieved by reacting 3-aminopyrazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as acetone and pyridine, and the reaction is carried out at room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Recrystallization from suitable solvents is often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazine derivatives .
Scientific Research Applications
3-Aminopyrazine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects on certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminopyrazine-2-sulfonamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential metabolic pathways. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis and bacterial growth .
Comparison with Similar Compounds
3-Aminopyrazine-2-carboxamide: Shares a similar pyrazine core but with a carboxamide group instead of a sulfonamide group.
N-(Pyrazin-2-yl)benzenesulfonamides: These compounds have a benzene ring attached to the sulfonamide group, offering different chemical properties and biological activities.
Uniqueness: 3-Aminopyrazine-2-sulfonamide is unique due to its specific combination of an amino group and a sulfonamide group on the pyrazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H6N4O2S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
3-aminopyrazine-2-sulfonamide |
InChI |
InChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10) |
InChI Key |
DRJJKNOSOYJKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




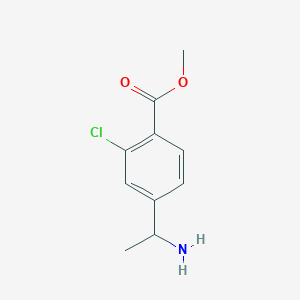

![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)

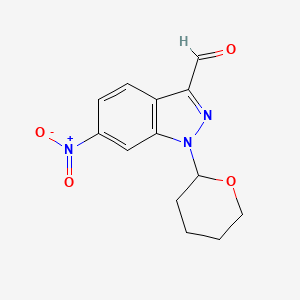

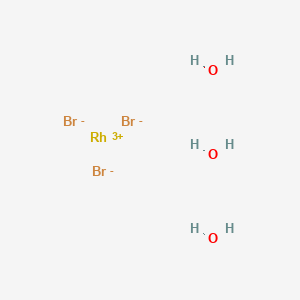
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
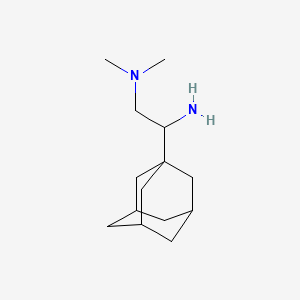
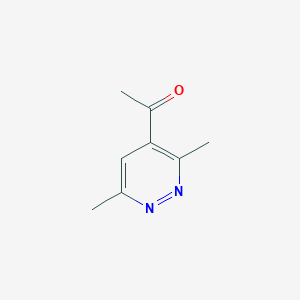

![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
